molecular formula C17H13N3O7 B2582658 [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate CAS No. 874614-95-6

[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2582658
CAS No.: 874614-95-6
M. Wt: 371.305
InChI Key: BHTGQLHICKHSQV-UHFFFAOYSA-N
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Description

[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate (CAS 874614-95-6) is a chemical compound with the molecular formula C17H13N3O7 and a molecular weight of 371.30 g/mol . This reagent features a hydrazineyl linker connecting nitrobenzoyl and formylbenzoate functional groups, a structural motif of significant interest in medicinal chemistry. Recent scientific literature highlights that compounds containing similar hydrazineyl and pyrrole scaffolds demonstrate potent activity as dual inhibitors of key bacterial enzymes, namely enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) . Inhibition of these enzymes disrupts essential metabolic pathways in bacteria, such as mycolic acid and folate biosynthesis, making them valuable targets for antimicrobial research . The presence of reactive formyl and nitro groups on this molecule provides handles for further synthetic modification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Its calculated properties include a topological polar surface area of 147 Ų and two hydrogen bond donors, which can influence its solubility and bioavailability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are exploring its potential application in developing novel therapeutic agents against infectious diseases, including tuberculosis and infections caused by Gram-negative and Gram-positive bacteria .

Properties

IUPAC Name

[2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c21-9-11-4-6-12(7-5-11)17(24)27-10-15(22)18-19-16(23)13-2-1-3-14(8-13)20(25)26/h1-9H,10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTGQLHICKHSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.

    Acylation Reaction: The hydrazide intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester.

    Condensation Reaction: The ethyl ester is subsequently condensed with 4-formylbenzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Nitro derivatives, nitroso compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzoates and hydrazides.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving hydrazine derivatives. It may also serve as a probe for investigating biochemical pathways involving nitro and formyl groups.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for the design of inhibitors or activators of biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analogues

A. Hydrazinecarbothioamides and Triazoles ()

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides share the hydrazine backbone but differ in substituents:

Property Target Compound Hydrazinecarbothioamide [4]
C=O Stretch (IR) ~1680–1700 cm⁻¹ (ester) 1663–1682 cm⁻¹ (amide)
Melting Point Not reported 188–207 °C
Reactivity Aldehyde for crosslinking Thione-to-triazole tautomerism

The absence of a thione group in the target compound eliminates tautomeric equilibria, simplifying its stability profile.

B. Formyl-Substituted Aromatic Esters ()

Compounds like 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate () and [2-(3-nitroanilino)-2-oxoethyl] 4-formylbenzoate () share the 4-formylbenzoate motif:

Property Target Compound 4-Formyl-2-nitrophenyl Ester
Molecular Weight ~369.3 g/mol (estimated) 362.3 g/mol
Dihedral Angle (Aromatic Rings) Not reported 4.96°
C=O Stretch (IR) ~1720 cm⁻¹ (ester) 1723.73 cm⁻¹ (ester)

The target compound’s nitro group at the benzoyl position may enhance intermolecular interactions (e.g., dipole-dipole) compared to methyl-substituted analogues.

Nitro-Substituted Aromatics ()

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate () provides insights into nitro group effects:

Property Target Compound Methyl Ester
Solubility Likely polar aprotic solvents Soluble in DMSO, chloroform
Nitro Group Position 3-Nitrobenzoyl 3-Nitrobenzoate
Reactivity Hydrazinyl-mediated Ester hydrolysis

The hydrazinyl group in the target compound introduces nucleophilic reactivity absent in simple nitroaromatic esters.

Structural Data Comparison

Key differences in molecular geometry and packing:

  • Crystal Packing : Unlike 4-formyl-2-nitrophenyl 3-nitrobenzoate (), which forms helical chains via C–H···O interactions, the target compound’s packing is likely influenced by hydrazinyl hydrogen bonding .
  • Tautomerism : The absence of thione groups (cf. ’s 1,2,4-triazoles) prevents tautomeric complexity .

Biological Activity

The compound [2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is a derivative of nitrobenzoyl hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12N6O6
  • IUPAC Name : 2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl 4-formylbenzoate

This compound features a hydrazone linkage, which is crucial for its biological activity. The presence of the nitro group is significant as it often enhances the reactivity and biological effects of aromatic compounds.

Biological Activity Overview

Nitrobenzoyl derivatives, including the compound , have been reported to exhibit various biological activities such as:

  • Antimicrobial Activity : Nitro compounds often show significant antibacterial and antifungal properties. For instance, studies have indicated that nitrobenzoyl derivatives can inhibit the growth of specific bacterial strains through disruption of cellular processes .
  • Anticancer Properties : Several nitrobenzoyl derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds can target multiple pathways involved in cancer progression, including angiogenesis .
  • Anti-inflammatory Effects : Nitro compounds have been associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related nitrobenzoyl derivative on human cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM). Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Antiangiogenic Activity

Another research focused on the antiangiogenic properties of nitrobenzoyl derivatives using zebrafish models. The study found that treatment with these compounds resulted in impaired vascular development characterized by reduced intersegmental vessel formation. This effect was attributed to disruption of VEGF/VEGFR signaling pathways, highlighting the potential of these compounds as antiangiogenic agents in tumor therapy .

Data Table: Biological Activities of Nitrobenzoyl Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels
AntiangiogenicImpaired vascular development

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